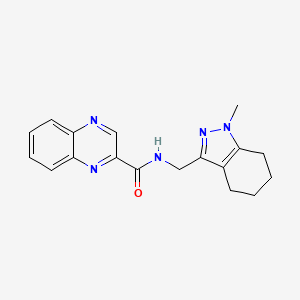![molecular formula C13H14N6O2 B2805200 6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol CAS No. 2034447-67-9](/img/structure/B2805200.png)
6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol is a complex organic compound that features both pyrimidine and piperazine rings
作用機序
Target of Action
It’s worth noting that similar compounds have been found to inhibit dipeptidyl peptidase iv , a protein involved in glucose metabolism, and Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .
Biochemical Pathways
If the compound does indeed target dipeptidyl peptidase iv, it could potentially affect glucose metabolism . If it targets Mycobacterium tuberculosis H37Ra, it could impact bacterial growth and survival .
Pharmacokinetics
Similar compounds have been found to be rapidly absorbed, primarily metabolized by hydroxylation, and eliminated by both metabolism and renal clearance .
Result of Action
If the compound does indeed inhibit dipeptidyl peptidase iv or mycobacterium tuberculosis h37ra, it could potentially lead to changes in glucose levels or bacterial growth, respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high standards of quality and consistency.
化学反応の分析
Types of Reactions
6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings.
科学的研究の応用
6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
類似化合物との比較
Similar Compounds
- (4-Hydroxypyrimidin-2-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- (6-Hydroxypyrimidin-4-yl)(4-(pyrimidin-4-yl)piperazin-1-yl)methanone
Uniqueness
6-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]pyrimidin-4-ol is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-11-8-10(16-9-17-11)12(21)18-4-6-19(7-5-18)13-14-2-1-3-15-13/h1-3,8-9H,4-7H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUQDRHLLZMUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide](/img/structure/B2805118.png)

![N-(1-cyanocyclohexyl)-2-[4-methyl-4-(4-nitrophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2805120.png)



![5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2805126.png)
![2-(2,4-DICHLOROPHENOXY)-N-[4-(PYRIDIN-4-YL)-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B2805128.png)


![(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2805134.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B2805136.png)
![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805137.png)

